2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-18-6-5-15(13-1-2-13)21-23(18)10-12-8-22(9-12)19(25)14-3-4-16-17(7-14)26-11-20-16/h3-7,11-13H,1-2,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXGGQWVGQCQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=CC5=C(C=C4)N=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one is a complex organic molecule notable for its diverse biological activities. Its structure incorporates multiple heterocyclic components, including benzothiazole, azetidine, and pyridazine moieties, which are known to enhance its pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
Molecular Properties
- Molecular Formula: C17H16N4O2S
- Molecular Weight: 340.4 g/mol
- Purity: Typically 95%
The structural composition of the compound can be summarized as follows:
| Moiety | Description |
|---|---|
| Benzothiazole | Known for antimicrobial and anticancer activities. |
| Azetidine | Contributes to reactivity and interaction with biological targets. |
| Pyridazine | Enhances therapeutic potential by providing additional sites for chemical interactions. |
Antitumor Activity
Research indicates that compounds with similar structural features to the target compound exhibit significant antitumor activity. For instance, a study evaluated various benzothiazole derivatives for their ability to inhibit the proliferation of human lung cancer cell lines (A549, HCC827, NCI-H358). The findings revealed that certain derivatives demonstrated high cytotoxic effects in vitro, particularly in two-dimensional (2D) culture assays compared to three-dimensional (3D) cultures .
Table 1: Antitumor Activity of Related Compounds
| Compound ID | Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |
|---|---|---|---|
| 5 | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| 6 | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
| 8 | NCI-H358 | Not reported | Not reported |
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been extensively studied, with many compounds exhibiting activity against both Gram-positive and Gram-negative bacteria. A specific focus has been on the binding interactions of these compounds with DNA, which can inhibit bacterial growth by disrupting essential cellular processes. The presence of functional groups such as amidines has been shown to enhance binding affinity and biological efficacy .
The proposed mechanisms of action for compounds similar to This compound include:
- DNA Intercalation: Many benzothiazole derivatives intercalate into DNA strands, inhibiting replication and transcription.
- Enzyme Inhibition: The compounds may inhibit DNA-dependent enzymes, further preventing cellular proliferation.
Study on Structural Modifications
A study focusing on C-2-substituted benzothiazoles highlighted how modifications to the core structure could significantly impact biological activity. The introduction of various substituents led to compounds that exhibited enhanced antitumor and antimicrobial properties compared to their parent structures .
Clinical Relevance
Several derivatives of benzothiazole have progressed through clinical trials due to their promising pharmacological profiles. For example, compounds with amidine functionalities have shown effectiveness against pathogens like Pneumocystis carinii in immunocompromised models .
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodological Answer : The synthesis involves multi-step pathways, typically starting with the preparation of the benzothiazole-6-carbonyl moiety, followed by azetidine ring functionalization. Critical steps include:
- Coupling reactions (e.g., amide bond formation between benzothiazole and azetidine) using activating agents like HATU or EDCI .
- Cyclopropane introduction via alkylation or cross-coupling reactions under palladium catalysis .
- Dihydropyridazinone formation through cyclization of hydrazine derivatives with diketones or keto-esters .
Key parameters: Optimize reaction time, solvent polarity (e.g., DMF vs. THF), and temperature to minimize side products. Validate intermediates via LC-MS and H NMR .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry of the azetidine and dihydropyridazinone rings .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., cyclopropyl orientation) .
- HPLC-Purity Analysis : Ensure >95% purity using C18 columns and gradient elution .
Q. How can researchers screen this compound for initial biological activity?
- Methodological Answer :
- In vitro assays : Test against kinase panels (e.g., EGFR, Aurora kinases) due to benzothiazole’s known kinase inhibition .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Solubility and stability : Pre-screen in PBS and DMSO to guide dosing in subsequent experiments .
Advanced Research Questions
Q. How can synthetic yields be optimized for the azetidine-benzothiazole coupling step?
- Methodological Answer :
- Catalyst screening : Compare Pd(PPh) vs. Pd(OAc) with ligands like XPhos for Suzuki-Miyaura coupling .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase epimerization; mitigate via low-temperature protocols .
- Byproduct analysis : Use F NMR (if fluorinated intermediates) or LC-MS to identify and suppress side reactions .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Substituent variation : Replace cyclopropyl with other alkyl/aryl groups to assess steric and electronic effects on target binding .
- Bioisosteric replacement : Substitute dihydropyridazinone with pyridazine or triazole to modulate pharmacokinetics .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets .
Q. How can computational modeling resolve contradictions in reported biological data?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Analyze ligand-protein stability over 100-ns trajectories to explain divergent IC values .
- Free-energy perturbation (FEP) : Quantify binding affinity changes due to minor structural modifications (e.g., azetidine vs. pyrrolidine) .
- Meta-analysis : Cross-reference PubChem BioAssay data (AID 743255) to identify assay-specific biases .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to proposed targets .
- Transcriptomics : RNA-seq to identify downstream pathways (e.g., apoptosis, cell cycle arrest) in treated vs. untreated cells .
- In vivo pharmacokinetics : Monitor plasma half-life and tissue distribution in rodent models via LC-MS/MS .
Q. How can researchers address discrepancies in reported solubility and stability data?
- Methodological Answer :
- Standardized protocols : Adopt USP guidelines for equilibrium solubility measurements in biorelevant media (FaSSIF/FeSSIF) .
- Degradation studies : Use forced degradation (acid/base/oxidative conditions) with HPLC tracking to identify instability hotspots .
- Co-crystallization : Improve stability via salt formation (e.g., hydrochloride salts) or co-crystals with succinic acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
